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molecular formula C12H15FO B8770770 (1s,4s)-4-(3-Fluorophenyl)cyclohexanol

(1s,4s)-4-(3-Fluorophenyl)cyclohexanol

Cat. No. B8770770
M. Wt: 194.24 g/mol
InChI Key: BMWAAXFNVGBCDC-UHFFFAOYSA-N
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Patent
US08137583B2

Procedure details

Sodium borohydride (9.8 g) and THF (100 ml) were put in a reaction vessel under a nitrogen atmosphere, and cooled to 0° C. The compound (19) (47.2 g) dissolved in THF (100 ml) was added dropwise thereto, with caution in the evolution of hydrogen gas, and the mixture was stirred for 3 hours. A saturated aqueous solution of ammonium chloride (400 ml) and ethyl acetate (400 ml) were added and mixed thereto. The mixture was then allowed to stand until it had separated into organic and aqueous phases, and an extractive operation to an organic phase was carried out. The organic phase was fractionated, and washed with brine, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was purified with a fractional operation by means of column chromatography using a mixed solvent of toluene and ethyl acetate (toluene: ethyl acetate=10:1 by volume) as an eluent and silica gel as a stationary phase powder, and dried, giving 40.9 g of 4-(3-fluorophenyl)cyclohexanol (20). The yield based on the compound (19) was 85.7%.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH:10]2[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1.[H][H].[Cl-].[NH4+]>C1COCC1.C(OCC)(=O)C>[F:3][C:4]1[CH:5]=[C:6]([CH:10]2[CH2:11][CH2:12][CH:13]([OH:16])[CH2:14][CH2:15]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
47.2 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
had separated into organic and aqueous phases
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified with a fractional operation by means of column chromatography
CUSTOM
Type
CUSTOM
Details
silica gel as a stationary phase powder, and dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 40.9 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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